molecular formula C18H28N2O4 B14078894 Vildagliptin Carboxylic Acid Methyl Ester

Vildagliptin Carboxylic Acid Methyl Ester

Cat. No.: B14078894
M. Wt: 336.4 g/mol
InChI Key: ZWFIQWGKGUOCHX-NSKAOLIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin Carboxylic Acid Methyl Ester, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxylic acid methyl ester, is a derivative of Vildagliptin. Vildagliptin is a member of the dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of hypoglycemic drugs used in the treatment of type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin Carboxylic Acid Methyl Ester involves several steps. One common method starts with L-proline, which undergoes a reaction with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hydroxyadamantane to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin Carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Vildagliptin Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for regulating blood glucose levels. By maintaining higher levels of these hormones, the compound enhances insulin secretion and improves glycemic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vildagliptin Carboxylic Acid Methyl Ester is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and metabolic pathways compared to other DPP-4 inhibitors. Its carboxylic acid methyl ester group contributes to its stability and efficacy in inhibiting DPP-4 .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-24-16(22)14-3-2-4-20(14)15(21)10-19-17-6-12-5-13(7-17)9-18(23,8-12)11-17/h12-14,19,23H,2-11H2,1H3/t12-,13+,14-,17?,18?/m0/s1

InChI Key

ZWFIQWGKGUOCHX-NSKAOLIHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O

Canonical SMILES

COC(=O)C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.